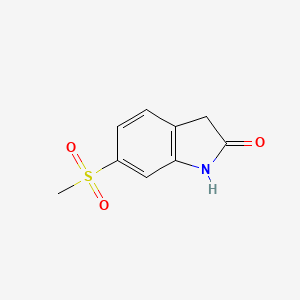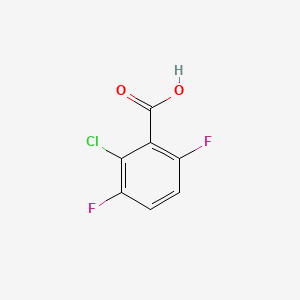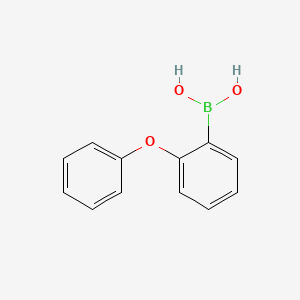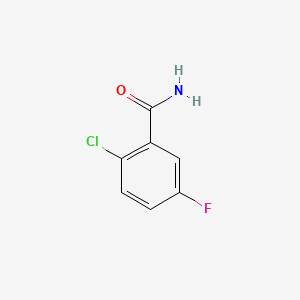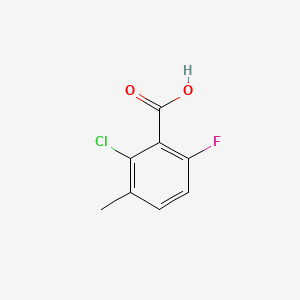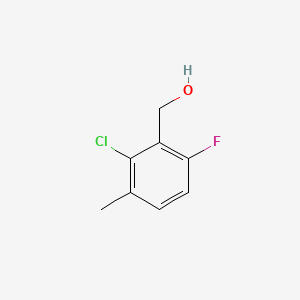![molecular formula C8H5F3N4O B1362300 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole CAS No. 216144-09-1](/img/structure/B1362300.png)
5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole
Descripción general
Descripción
“5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole” is a chemical compound with the molecular formula C8H5F3N4O. It has a molecular weight of 230.15 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole” is 1S/C8H5F3N4O/c9-8(10,11)16-6-3-1-2-5(4-6)7-12-14-15-13-7/h1-4H,(H,12,13,14,15) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in physical form . It is stored at ambient temperature .Aplicaciones Científicas De Investigación
Pharmacophore in Medicinal Chemistry
Tetrazole, including structures like 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole, has emerged as a significant pharmacophore in medicinal chemistry. It exhibits a wide range of biological properties such as antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. Its ability to replace the carboxyl group in drugs helps in increasing lipophilicity and bioavailability while reducing side effects. Tetrazole derivatives are being used for the treatment of various diseases primarily due to their better pharmacokinetic profile and metabolic stability, making it a crucial pharmacophore for new drug development (Patowary, Deka, & Bharali, 2021).
Energetic Material Synthesis
Tetrazole energetic metal complexes (TEMCs), involving structures akin to 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole, have been researched extensively. These complexes are synthesized through processes that are characterized by fewer separation steps, mild reaction conditions, easy operation, fine controllability, high yield, and less pollution. The synthesis and research trends of TEMCs reveal the potential of altering central metal ions, changing the number of ligands, and modifying preparation methods to meet specific requirements. Despite challenges in studying their structure and properties, TEMCs hold significant potential as energetic materials (Li Yin-chuan, 2011).
Anticancer Activities
The cytotoxicity of certain tetrazole derivatives against cancer cells has been observed in studies. The induction of apoptosis, disruption of mitochondrial membrane potential, generation of reactive oxygen species, and activation of caspases enzymes are among the modes of action reported for these compounds. This highlights the potential of tetrazole derivatives in developing therapeutic interventions against cancer (Kuete, Karaosmanoğlu, & Sivas, 2017).
Tandem Catalysis in Synthesis
Tetrazole derivatives have been explored in the context of tandem catalysis for synthesizing nitrogen-containing heterocycles. This review encompasses publications describing tandem reactions that result in the formation of five-membered aromatic nitrogen heterocycles including tetrazole. The data compiled provides a starting reference for developing applications of tandem catalysis in medicinal chemistry, showing the role of tetrazole derivatives in this field (Campos & Berteina‐Raboin, 2020).
Antibacterial and Antiviral Agents
Recent research underscores the effectiveness of tetrazole hybrids as potent antibacterial and antiviral agents. Structural modifications in tetrazole hybrids have led to enhanced efficacy against both drug-sensitive and drug-resistant pathogens. The hybridization of tetrazole with other antibacterial pharmacophores represents a promising strategy in the development of novel antibacterial and antiviral candidates. This systematic review of tetrazole hybrids provides insights into the design and development of antibacterial agents over the past two decades, highlighting the role of tetrazole derivatives in combating infectious diseases (Gao, Xiao, & Huang, 2019).
Propiedades
IUPAC Name |
5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4O/c9-8(10,11)16-6-3-1-2-5(4-6)7-12-14-15-13-7/h1-4H,(H,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYWVXHVSVSQOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380486 | |
| Record name | 5-[3-(Trifluoromethoxy)phenyl]-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole | |
CAS RN |
216144-09-1 | |
| Record name | 5-[3-(Trifluoromethoxy)phenyl]-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




